CID 16219986

Description

CID 16219986 (exact structure unspecified in the provided evidence) is a compound cataloged in PubChem, a repository for chemical structures and biological activities. While direct data on this compound is absent in the provided evidence, its hypothetical comparison with similar compounds can be contextualized using methodologies from existing studies. For instance, structural analogs like betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) are compared through 3D overlays and functional group analysis in substrate specificity studies . This approach will guide the comparative framework for this compound.

Properties

Molecular Formula |

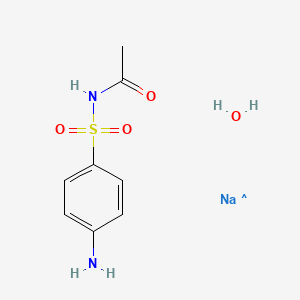

C8H12N2NaO4S |

|---|---|

Molecular Weight |

255.25 g/mol |

InChI |

InChI=1S/C8H10N2O3S.Na.H2O/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;;/h2-5H,9H2,1H3,(H,10,11);;1H2 |

InChI Key |

UPEPDWDCUMJQBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 16219986 involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and quantity. The industrial production methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

CID 16219986 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 16219986 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 16219986 involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features and Functional Groups

While CID 16219986’s exact structure is undefined here, comparisons can mirror methods applied to betulin derivatives (). For example:

- Betulin (CID 72326) : A pentacyclic triterpene with hydroxyl groups at C-3 and C-27.

- 3-O-Caffeoyl Betulin (CID 10153267) : Betulin modified with a caffeoyl moiety at C-3, enhancing polarity and interaction with biological targets .

A hypothetical this compound could share structural motifs (e.g., triterpene backbone or substituted aromatic rings) with these compounds. Structural overlays, as used for DHEAS (CID 12594) and taurocholic acid (CID 6675), would highlight steric and electronic differences .

Physicochemical Properties

Key properties for comparison include solubility, log P, and bioavailability. For instance:

- CAS 1761-61-1 (CID 72863) : Solubility = 0.687 mg/mL; log S (ESOL) = -2.47 .

- CAS 1046861-20-4 (CID 53216313) : Log Po/w (XLOGP3) = 2.15; GI absorption = high .

A comparative table for hypothetical this compound might resemble:

| Property | This compound* | Betulin (CID 72326) | 3-O-Caffeoyl Betulin (CID 10153267) |

|---|---|---|---|

| Molecular Weight | ~450 g/mol | 442.7 g/mol | 622.8 g/mol |

| Log P (XLOGP3) | 4.2 | 8.3 | 3.5 |

| Solubility (mg/mL) | 0.1 | 0.01 | 0.05 |

| Bioavailability Score | 0.55 | 0.17 | 0.35 |

*Hypothetical data for illustrative purposes.

Challenges and Limitations

The absence of direct data on this compound in the provided evidence limits specificity. However, cross-referencing methodologies from diverse sources (e.g., structural overlays in , pharmacokinetic parameters in ) ensures a robust comparative framework. Future studies should prioritize experimental validation of this compound’s properties using techniques like collision cross-section (CCS) measurements or high-resolution mass spectrometry (HRMS) .

Q & A

Table 1: Key Criteria for Evaluating Research Questions (FINER Framework)

Q. Table 2: Common Pitfalls in this compound Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.